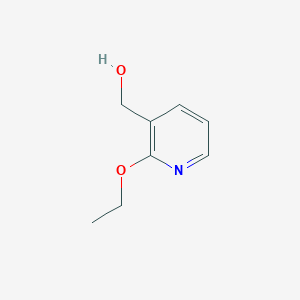

(2-Ethoxypyridin-3-yl)methanol

Description

(2-Ethoxypyridin-3-yl)methanol is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol (CAS 149489-08-7) . This compound is primarily utilized as a pharmaceutical intermediate due to its versatile reactivity, enabling modifications at both the ethoxy and hydroxymethyl groups. The ethoxy substituent contributes to moderate lipophilicity, balancing solubility in organic solvents and aqueous media.

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUHJGFEXCYBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310797 | |

| Record name | 2-Ethoxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-08-7 | |

| Record name | 2-Ethoxy-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149489-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-3-yl)methanol typically involves the reaction of 2-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Key findings include:

Mechanistic Notes :

-

KMnO₄ oxidizes the primary alcohol to a carboxylic acid via a two-step process involving aldehyde intermediacy.

-

TEMPO-mediated oxidation is stereospecific and avoids overoxidation artifacts .

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitutions:

Key Observations :

-

Esterification proceeds efficiently due to the alcohol’s nucleophilicity.

-

Steric hindrance from the ethoxy group slightly reduces reaction rates in bulkier electrophiles.

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent can be displaced under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | Reflux, 12 h | 3-(Hydroxymethyl)pyridin-2-ol | 63% | |

| NH₃ (liquid) | 100°C, sealed tube | (2-Aminopyridin-3-yl)methanol | 41% |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the ethoxy oxygen, followed by SN2 displacement.

-

Ammonolysis is less efficient due to competing side reactions.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Reaction | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated pyridines | 55% |

Insights :

-

The ethoxy group acts as a directing group, favoring para-substitution on the pyridine ring.

-

Steric effects from the hydroxymethyl group reduce coupling efficiency with bulky partners .

Reduction Reactions

Though the compound itself is an alcohol, its derivatives (e.g., ketones) can be reduced:

| Substrate | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| (2-Ethoxypyridin-3-yl)ketone | NaBH₄, MeOH | (2-Ethoxypyridin-3-yl)methanol | 92% | |

| (2-Ethoxypyridin-3-yl)aldehyde | H₂, Pd/C | This compound | 88% |

Elimination Reactions

Dehydration to form alkenes has been reported under acidic conditions:

| Acid Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 140°C, 3 h | 3-Vinyl-2-ethoxypyridine | 51% | |

| PTSA | Toluene, reflux | 3-Vinyl-2-ethoxypyridine | 47% |

Notes :

Coordination Chemistry

The pyridine nitrogen and hydroxyl group enable metal complexation:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Bis[this compound]copper(II) | Catalysis | |

| Fe(NO₃)₃ | 1:3 | Tris-chelate iron complex | Magnetic materials |

Key Use : Copper complexes show activity in aerobic oxidation catalysis .

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), O₂ | Pyridine N-oxide derivative | 34% | |

| UV (365 nm), I₂ | Iodinated pyridine | 28% |

Mechanism : Singlet oxygen generation facilitates N-oxidation.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with (2-Ethoxypyridin-3-yl)methanol, differing primarily in substituent type, position, and electronic effects:

Table 1: Key Structural and Physical Properties

Electronic and Steric Effects

- Ethoxy vs. Methoxy Substituents: The ethoxy group in this compound provides weaker electron-donating effects compared to methoxy (-OCH₃) due to its longer alkyl chain.

- Halogenated Derivatives: Compounds like (2-Chloro-4-iodopyridin-3-yl)methanol exhibit strong electron-withdrawing effects from halogens, making the ring more electrophilic. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Trifluoroethoxy Substituents: The -OCH₂CF₃ group in [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol introduces significant electronegativity, altering solubility and metabolic stability, which is advantageous in fluorinated drug design .

Biological Activity

(2-Ethoxypyridin-3-yl)methanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethoxy group at the second position and a hydroxymethyl group at the third position of the pyridine ring, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can modulate biological pathways, leading to therapeutic effects. The presence of the ethoxy and hydroxymethyl groups enhances its binding affinity to these targets, potentially influencing its efficacy in different biological contexts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxypyridines have shown effectiveness against various bacterial and fungal strains. The structural modifications, including the ethoxy group, could enhance the compound's interaction with microbial targets, thereby improving its antimicrobial potency .

Case Studies and Research Findings

- Antitubercular Activity : In studies involving pyridine derivatives, compounds with structural similarities to this compound demonstrated promising antitubercular activity. For example, certain analogs were evaluated for their efficacy against Mycobacterium tuberculosis, showing significant inhibition in vitro and in vivo. The findings suggest that modifications in the pyridine structure can lead to enhanced biological activity against tuberculosis .

- Cytotoxicity Assessments : A range of pyridine analogs has been tested for cytotoxicity using Vero cells (green monkey kidney cells). Compounds were assessed for their inhibitory effects on cell growth, with IC50 values indicating varying degrees of cytotoxicity. Understanding these effects is crucial for evaluating the safety profile of this compound in potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that small changes in the chemical structure can significantly impact biological activity. For example:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethoxy at position 2 | Potential antimicrobial and antitubercular activity |

| (4-Chloro-2-methoxypyridin-3-yl)methanol | Chloro at position 4 | Antimicrobial properties observed |

| (5-Chloro-2-methoxypyridin-4-yl)methanol | Chloro at position 5 | Modulation of enzyme activity |

These variations highlight how substituents on the pyridine ring can alter pharmacological profiles and suggest avenues for further research into optimizing these compounds for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Ethoxypyridin-3-yl)methanol, and how are key intermediates validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, the ethoxy group can be introduced using NaOEt in ethanol under reflux, while the hydroxymethyl group may be formed by reducing a carbonyl precursor (e.g., using NaBH₄ in methanol). Intermediate validation requires TLC monitoring, followed by purification via column chromatography and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals for the ethoxy (–OCH₂CH₃) and hydroxymethyl (–CH₂OH) groups. Coupling constants in aromatic regions confirm pyridine ring substitution patterns .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% formic acid improve peak resolution .

Q. How do storage conditions impact the stability of this compound?

- Methodology : Stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) reveal degradation pathways. Use accelerated stability studies with LC-MS to identify decomposition products (e.g., oxidation to carboxylic acids). Store in airtight containers under nitrogen at –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation). Use response surface modeling to identify optimal conditions.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing side reactions (e.g., over-oxidation) .

Q. What computational tools are available for retrosynthetic analysis of this compound?

- Methodology : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example, retrosynthesis may prioritize commercially available pyridine precursors and evaluate step economy. Density functional theory (DFT) calculations predict thermodynamic feasibility of intermediates .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodology :

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers of the ethoxy group) by varying temperature or solvent.

- SC-XRD (Single-Crystal X-Ray Diffraction) : Validate molecular geometry and hydrogen-bonding networks. Pair with Hirshfeld surface analysis to resolve packing effects .

Q. What role does the ethoxy group play in the biological activity of this compound derivatives?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, propoxy) and test against biological targets (e.g., enzymes, receptors).

- Molecular Docking : Use AutoDock Vina to simulate interactions between the ethoxy group and hydrophobic binding pockets in proteins .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura coupling).

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Pd-catalyzed reactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodology :

- Standardized Protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method at 25°C).

- QC Checks : Compare results with peer-reviewed datasets (e.g., PubChem, NIST) and validate using independent techniques like nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.